N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide
Description
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)16-15-12-9-6-10-13(12)17-18(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOEZBBQYORQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CCCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may include the use of phenylhydrazine and cyclopentanone derivatives, followed by amide formation with propanoyl chloride. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and amide formation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorination (e.g., 4-fluorophenyl in ) is a common strategy to block metabolic degradation sites, extending half-life in vivo .
Core Heterocycle Modifications :
- Replacement of the pyrazole ring with thiophene (as in ) introduces sulfur-based electronic effects, which may alter binding interactions in enzyme active sites .
- The cyclopentane ring in all analogues contributes to conformational rigidity, favoring entropic gains during target binding .
Analytical and Computational Tools
- Crystallography : SHELX and WinGX () are widely used for structural validation. The rigid bicyclic core of the target compound likely produces high-quality diffraction data suitable for SHELXL refinement .
- Noncovalent Interaction Analysis: Tools like Multiwfn () and the NCI (Noncovalent Interaction) index () reveal that the propanamide group participates in stronger hydrogen bonds compared to the amine in .
Biological Activity
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structural configuration that contributes to its biological activity. The molecular formula is , with a molecular weight of 361.4 g/mol. The compound features a cyclopenta[c]pyrazole ring fused with a propanamide side chain, which is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. Studies indicate that it exhibits selective inhibition with an IC50 value of approximately 4.95 nM .
- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests potential applications in treating inflammatory diseases.
- Antinecroptotic Activity : The compound has also been noted for its antinecroptotic properties with an IC50 of 0.5 nM, indicating its potential role in protecting against cell death in various pathological conditions .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Activity | IC50 Value (nM) | Notes |
|---|---|---|
| HDAC6 Inhibition | 4.95 | Selective against HDAC1/HDAC6 (251 ratio) |
| Antinecroptotic | 0.5 | Significant protective effects observed |
| Inhibition of TNF-α | Not specified | Strong inhibitory effects noted |
| Inhibition of IL-1β | Not specified | Part of the anti-inflammatory profile |
| Inhibition of IL-6 | Not specified | Part of the anti-inflammatory profile |
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of this compound:
- Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury (ALI), the compound demonstrated significant protective efficacy at a dosage of 40 mg/kg. This highlights its potential as a therapeutic agent for liver-related diseases .
- Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives related to cyclopenta[c]pyrazoles have shown IC50 values in the micromolar range against hormone-dependent cancer cells .
- Inflammatory Disease Models : The anti-inflammatory properties observed in vitro warrant further investigation in vivo to assess the compound's efficacy in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
